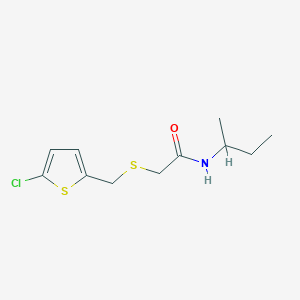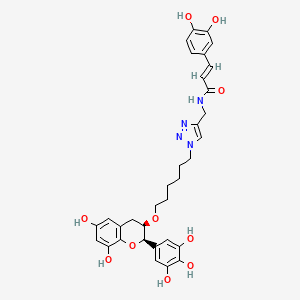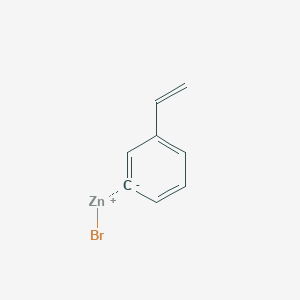
Amphos Pd G3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Amphos Pd G3 can be synthesized through a single-step process. The synthesis involves the reaction of μ-OMs dimer with 4-(di-tert-butylphosphino)-N,N-dimethylaniline (Amphos) in tetrahydrofuran (THF) under an argon atmosphere. The resulting dark brown solution is stirred at room temperature, concentrated, and then triturated with pentane to yield this compound as a pale-yellow solid . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Amphos Pd G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions involve the formation of C-C, C-N, C-O, and C-S bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed are typically biaryl compounds, amines, ethers, and sulfides .
Applications De Recherche Scientifique
Amphos Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in organic synthesis for the formation of complex molecules.
- Biology : It aids in the synthesis of biologically active compounds, including pharmaceuticals.
- Medicine : It is involved in the development of new drugs and therapeutic agents.
- Industry : It is used in the production of fine chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of Amphos Pd G3 involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and lowering the activation energy of the reaction. The palladium center in this compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparaison Avec Des Composés Similaires
Amphos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds like XPhos Pd G3 and RuPhos Pd G3. These compounds share similar structures and catalytic properties but differ in their ligand frameworks. This compound is unique due to its specific ligand, which provides distinct steric and electronic properties, making it suitable for certain reactions where other precatalysts may not be as effective .
Similar Compounds:- XPhos Pd G3
- RuPhos Pd G3
- SPhos Pd G3
Propriétés
Formule moléculaire |
C29H42N2O3PPdS+ |
|---|---|
Poids moléculaire |
636.1 g/mol |
Nom IUPAC |
ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
FIUVWUZOSNWJIP-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


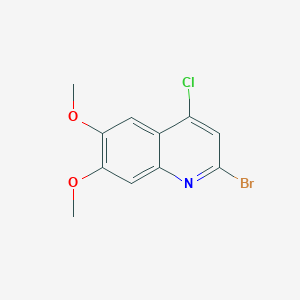
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
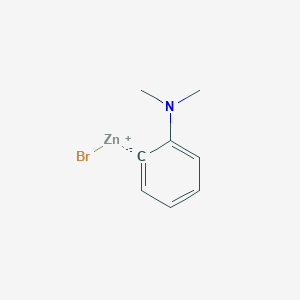
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)

![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

